molecular formula C12H12O B13208305 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one

7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13208305
M. Wt: 172.22 g/mol
InChI Key: ZZVPZDLRBQLRDG-UHFFFAOYSA-N
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Description

7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone featuring an ethenyl (vinyl) group at the 7-position of the aromatic ring. This compound belongs to the class of bicyclic ketones, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fragrance industries.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

7-ethenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H12O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h2,6-8H,1,3-5H2

InChI Key

ZZVPZDLRBQLRDG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(CCCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which is then subjected to further reactions to introduce the ethenyl and ketone groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and ketone functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

The tetrahydronaphthalenone scaffold is highly modular, with substituent variations at positions 2, 6, 7, or adjacent carbons significantly altering chemical behavior. Key analogs include:

Compound Name Substituent(s) Position Key Structural Feature Reference
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one Methoxy (-OCH₃) 7 Electron-donating group
7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one Chloro (-Cl), Fluoro (-F) 6,7 Halogenated, electron-withdrawing
2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one Acetyl (-COCH₃) 2 Ketone group at adjacent position
7-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one Hydroxy (-OH) 7 Hydrogen-bonding capability
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one Amino (-NH₂) 6 Nucleophilic site for derivatization
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one Difluoro (-F) 6,7 Enhanced lipophilicity

Key Insight : The 7-ethenyl derivative’s vinyl group confers unique reactivity for electrophilic additions or cross-coupling reactions, contrasting with electron-donating (methoxy, hydroxy) or withdrawing (halogens) substituents in analogs.

Physical and Chemical Properties

Available data for analogs reveal trends in melting points, solubility, and stability:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reactivity Notes Reference
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one Not reported 176.21 Moderate polarity (methoxy) Prone to demethylation under acidic conditions
2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one 55–57 188.22 Low water solubility Knoevenagel condensation feasible
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one Not reported 164.18 Hydrophobic (fluoro) Resistant to oxidation
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one Not reported 163.22 Polar (amino) Amine acylation/alkylation

Inference for 7-Ethenyl Derivative :

  • Melting Point : Likely lower than crystalline analogs (e.g., 2-acetyl derivative) due to reduced symmetry.
  • Solubility : Expected hydrophobic behavior (similar to fluoro derivatives ), limiting water solubility.
  • Reactivity : Ethenyl group enables Diels-Alder reactions or radical polymerizations, unlike halogenated or hydroxylated analogs.

Research Findings and Data Tables

Commercial Availability of Selected Analogs

Compound Name Purity Supplier Price (USD) Specification Reference
6-Methoxy-2-phenyl-1-tetralone 97% 1PlusChem $31.00 1g
6-Amino-1-tetralone 98% CymitQuimica €25.00 1g
7-Chloro-6-fluoro-1-tetralone 98% Acmec Not listed Custom synthesis

Recommendations :

  • Conduct DFT studies to predict reactivity.
  • Explore catalytic cross-coupling reactions leveraging the ethenyl group.
  • Screen for biological activity in drug discovery pipelines.

Biological Activity

7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its mechanisms of action, effects on different biological systems, and potential applications.

Chemical Structure and Properties

Molecular Formula : C12H12

Molecular Weight : 168.23 g/mol

IUPAC Name : 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one

The compound features a naphthalene backbone with an ethenyl group and a ketone functional group, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one is primarily attributed to its interaction with various molecular targets in cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
  • Receptor Modulation : Preliminary studies suggest that 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one may act as a ligand for certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.

Table 1: Summary of Biological Activities

Activity Type Effect Observed Reference
Antioxidant Activity Scavenging of free radicals
Neuroprotective Effects Modulation of neurotransmitter levels
Cytotoxicity Induction of apoptosis in cancer cell lines
Anti-inflammatory Effects Reduction of inflammatory markers

Case Studies and Research Findings

  • Neuroprotective Studies : Research has indicated that 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one can protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated a reduction in cell death in neuronal cultures exposed to oxidative agents when treated with this compound.
  • Anticancer Activity : In a series of experiments involving various cancer cell lines, including breast and colon cancer models, 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one exhibited significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Properties : A study investigating the anti-inflammatory potential revealed that treatment with 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

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